![molecular formula C17H21N3O4S B2811119 3-(2-甲氧基乙基)-4-氧代-N-(四氢呋喃-2-基甲基)-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酰胺 CAS No. 422527-90-0](/img/structure/B2811119.png)
3-(2-甲氧基乙基)-4-氧代-N-(四氢呋喃-2-基甲基)-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-methoxyethyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including a methoxyethyl group, a tetrahydrofuran ring, a thioxo group, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It appears to contain a tetrahydroquinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are often of interest in medicinal chemistry due to their ability to bind to various biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxamide group could result in hydrogen bonding, affecting its solubility and boiling point .科学研究应用
杂环化合物合成
研究重点在于合成新型杂环化合物,这对于开发新药至关重要。例如,从维斯那宁酮和壳宁酮衍生的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶因其抗炎和镇痛特性而受到探索。这些化合物表现出对环氧合酶酶的显著抑制作用,表明它们作为镇痛和抗炎剂的潜力(Abu-Hashem 等人,2020)。
抗菌活性
多项研究合成了取代的喹唑啉并测试了它们的抗菌功效。例如,基于氟喹诺酮的 4-噻唑烷酮显示出有希望的抗真菌和抗菌活性,表明喹唑啉衍生物在治疗微生物感染中的潜力(Patel & Patel,2010)。
抗惊厥和抗菌特性
噻唑并喹唑啉酮衍生物已被合成并评估其抗惊厥和抗菌活性。一些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出广谱活性,并具有有效的抗惊厥活性,突出了喹唑啉酮衍生物在神经和传染病中的治疗潜力(Rajasekaran 等人,2013)。
癌症研究
喹唑啉衍生物也因其在癌症治疗中的潜力而受到研究。具体化合物已显示出显着的抗癌活性,特别是对乳腺癌细胞系,表明这些化合物在开发新抗癌疗法中的潜力(Gaber 等人,2021)。
作用机制
未来方向
属性
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)25)15(21)18-10-12-3-2-7-24-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,18,21)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWLIFWXFLPKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。